N-cyclohexyl-3-{2-[(3-methoxyphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide
Description
N-cyclohexyl-3-{2-[(3-methoxyphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazoloquinazoline core, which is a fused heterocyclic system, and various functional groups that contribute to its unique chemical properties.
Properties
IUPAC Name |
N-cyclohexyl-3-[2-[(3-methoxyphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O4/c1-35-20-11-7-8-18(16-20)17-30-26(34)31-22-13-6-5-12-21(22)24(33)29(25(31)28-30)15-14-23(32)27-19-9-3-2-4-10-19/h5-8,11-13,16,19H,2-4,9-10,14-15,17H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPQRSGYUOVVGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCC(=O)NC5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclohexyl-3-{2-[(3-methoxyphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the triazoloquinazoline core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives.
Introduction of the methoxybenzyl group: This step may involve a nucleophilic substitution reaction using a methoxybenzyl halide.
Attachment of the cyclohexyl group: This can be done through an alkylation reaction using cyclohexyl bromide or a similar reagent.
Formation of the propanamide moiety: This step may involve an amidation reaction using propanoyl chloride or a similar reagent.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-cyclohexyl-3-{2-[(3-methoxyphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions at the methoxy group or other susceptible sites, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions may target the carbonyl groups in the triazoloquinazoline core, potentially leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or cyclohexyl groups, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
Anticancer Properties
Research has highlighted the anticancer potential of this compound through various mechanisms:
- Cell Viability : In vitro studies have shown that the compound can significantly reduce cell viability in glioma cells with an IC50 value around 15 µM. This indicates a potent effect against certain cancer cell lines.
- Mechanism of Action : The anticancer effects are primarily attributed to the induction of apoptosis. This process involves the activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in disease pathways. Similar compounds have demonstrated inhibitory effects on critical enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This suggests that N-cyclohexyl-3-{2-[(3-methoxyphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide could also have antimicrobial properties.
Antimicrobial Activity
Compounds with similar structural frameworks have shown significant antimicrobial properties against various pathogens. The presence of the triazole and quinazoline moieties may enhance their activity against resistant strains of bacteria.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- In Vitro Studies on Cancer Cell Lines : A study evaluated the antiproliferative activity against human HCT-116 and MCF-7 cell lines. Out of 25 screened derivatives based on similar structures, several exhibited promising IC50 values ranging from 1.9 to 7.52 μg/mL against these cancer lines .
- Synthesis and Evaluation : Another research article focused on the synthesis of related compounds using chemoselective reactions and assessed their anticancer activities. The findings suggested that modifications to the quinazoline scaffold can lead to enhanced biological activity .
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-{2-[(3-methoxyphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide is not well understood, but it is likely to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-cyclohexyl-3-{2-[(3-methoxyphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide can be compared with other similar compounds, such as:
N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine: This compound has a similar triazole core but differs in the substituents attached to the core, leading to different chemical and biological properties.
3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: This compound has a fused triazole backbone with different substituents, resulting in unique physicochemical and energetic properties.
The uniqueness of this compound lies in its specific combination of functional groups and the triazoloquinazoline core, which contribute to its distinct chemical reactivity and potential biological activities.
Biological Activity
N-cyclohexyl-3-{2-[(3-methoxyphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound features a triazoloquinazoline backbone which is known for its diverse biological activities. The presence of the cyclohexyl and methoxybenzyl groups enhances its lipophilicity and may contribute to its interaction with biological targets.
Biological Activity Overview
This compound has been studied for several biological activities:
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study demonstrated that triazole derivatives could induce apoptosis in human melanoma cells by increasing the apoptotic population significantly after treatment with compounds similar to N-cyclohexyl derivatives .
- In vitro assays revealed that this compound could inhibit cell proliferation in breast cancer cell lines (SKBr-3 and BT-474), with an increase in late apoptosis observed after exposure to concentrations of 10 µM .
Antimicrobial Properties
Compounds containing the triazole moiety are often evaluated for their antimicrobial activity. While specific data on N-cyclohexyl-3-{...} is limited, related triazole derivatives have shown potent antibacterial and antifungal effects against various pathogens .
The mechanisms underlying the biological activity of N-cyclohexyl-3-{...} may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been reported to inhibit specific enzymes involved in tumor progression and microbial resistance.
- Induction of Apoptosis : The compound may activate apoptotic pathways through mitochondrial dysfunction or caspase activation as seen in related studies .
Case Studies
Several studies have investigated the biological effects of related compounds:
- Cytotoxicity Study : A derivative similar to N-cyclohexyl showed significant cytotoxicity against melanoma cells with a mechanism involving apoptosis induction.
- Antimicrobial Assessment : Triazole derivatives demonstrated broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria.
Research Findings Summary Table
Q & A
Q. What are the key synthetic strategies for preparing N-cyclohexyl-3-{2-[(3-methoxyphenyl)methyl]-1,5-dioxo-triazoloquinazolin-4-yl}propanamide?
The synthesis typically involves multi-step reactions, starting with functionalization of the quinazoline core followed by triazole ring formation. Critical steps include nucleophilic substitution of halogenated intermediates (e.g., 4-chlorobenzyl derivatives) and coupling reactions with cyclohexylpropanamide moieties. Solvent selection (e.g., DMF or dichloromethane) and catalysts like triethylamine are crucial for optimizing yields. Post-synthesis purification via column chromatography and characterization using HPLC (>95% purity) are standard .
Q. Which analytical techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions on the triazoloquinazoline scaffold. High-Resolution Mass Spectrometry (HR-MS) validates molecular weight and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) monitors reaction progress and purity, while X-ray crystallography (if crystalline) provides definitive 3D structural insights .
Q. What preliminary biological activities have been reported for triazoloquinazoline derivatives?
Analogous compounds exhibit enzyme inhibition (e.g., kinase or protease targets) and receptor modulation (e.g., GABAergic pathways). For example, derivatives with chloro or methoxy substituents show anticonvulsant activity in rodent models, likely via allosteric modulation of ion channels .
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis?
Yield optimization requires systematic parameter screening:
- Temperature : Elevated temperatures (80–100°C) improve ring-closure efficiency in triazole formation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
- Catalysts : Triethylamine or DBU accelerates amide coupling steps . Statistical methods like Design of Experiments (DoE) are recommended to identify interaction effects between variables .
Q. How should contradictory bioactivity data between in vitro and in vivo assays be addressed?
Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability) or off-target effects. Mitigation strategies include:
- Metabolic stability assays : Liver microsome studies to assess compound degradation.
- Prodrug modification : Introducing hydrolyzable groups (e.g., esters) to enhance absorption .
- Target engagement assays : Use of fluorescent probes or SPR to confirm binding specificity .
Q. What computational methods aid in elucidating the compound’s mechanism of action?
Molecular docking (e.g., AutoDock Vina) predicts binding poses to targets like kinases or GPCRs. Density Functional Theory (DFT) calculations evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. MD simulations (>100 ns) assess stability of ligand-protein complexes in physiological conditions .
Q. How does structural modification of the methoxyphenyl group impact bioactivity?
Substituting the 3-methoxy group with electron-withdrawing groups (e.g., Cl, CF₃) increases target affinity in enzyme inhibition assays. Conversely, bulkier substituents (e.g., ethoxy) may reduce solubility. Comparative SAR studies using analogues with varying para/meta substituents are critical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
